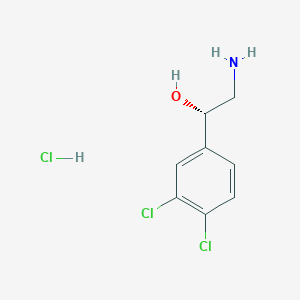

(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride

CAS No.: 1965314-54-8

Cat. No.: VC3410624

Molecular Formula: C8H10Cl3NO

Molecular Weight: 242.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965314-54-8 |

|---|---|

| Molecular Formula | C8H10Cl3NO |

| Molecular Weight | 242.5 g/mol |

| IUPAC Name | (1S)-2-amino-1-(3,4-dichlorophenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |

| Standard InChI Key | MDSYSOQCKJDTTE-DDWIOCJRSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CN)O)Cl)Cl.Cl |

| SMILES | C1=CC(=C(C=C1C(CN)O)Cl)Cl.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(CN)O)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride belongs to the β-amino alcohol chemical class, characterized by hydroxyl and amine functional groups positioned on adjacent carbon atoms. The compound exists as a hydrochloride salt, which typically enhances water solubility and stability compared to the free base form. According to available data, this compound has a molecular weight of approximately 242.5 g/mol . The molecular formula can be represented as C₈H₁₀Cl₂NO·HCl, corresponding to the base structure with an additional hydrochloride salt component.

Structural Features and Configuration

The compound possesses several key structural elements that define its chemical identity and potential biological activity. These include a phenyl ring with chlorine atoms at positions 3 and 4, a chiral carbon center bearing a hydroxyl group, a primary amine group on an adjacent carbon, and a hydrochloride counterion. The "(S)" designation in the compound name indicates the specific stereochemical configuration at the chiral carbon according to the Cahn-Ingold-Prelog priority rules, which likely plays a crucial role in its biological activity and molecular recognition properties.

Comparative Chemical Properties

The following table provides a comparison between (S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride and related compounds identified in research:

Physical and Chemical Properties

Physical State and Appearance

As a hydrochloride salt of an amino alcohol, (S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride is expected to be a crystalline solid at standard temperature and pressure. The salt formation significantly alters the physical properties compared to the free base, particularly improving stability during storage and handling for research applications.

Solubility Profile

Based on its chemical structure, this compound would likely demonstrate moderate to good solubility in polar protic solvents such as water and alcohols due to the hydrochloride salt formation. The presence of both hydrophilic functional groups (amine hydrochloride and hydroxyl) and hydrophobic elements (dichlorophenyl ring) gives the molecule an amphipathic character, potentially influencing its solubility in various solvent systems and its interactions with biological membranes.

Chemical Reactivity

The compound contains several functional groups capable of participating in various chemical reactions:

-

The primary amine (as hydrochloride) can undergo nucleophilic substitution reactions

-

The hydroxyl group can participate in esterification and oxidation reactions

-

The aromatic ring with chlorine substituents can engage in specific aromatic substitution reactions

-

The chiral center provides opportunities for stereospecific transformations

Applications in Scientific Research

Role in Cardiovascular Research

The compound is explicitly categorized as relevant to cardiovascular research , suggesting potential applications in:

-

Studies of cardiovascular system function and regulation

-

Investigation of structure-activity relationships for cardiovascular agents

-

Development of potential therapeutic candidates targeting the cardiovascular system

-

Research into stereochemical requirements for cardiovascular drug action

Significance as a Chemical Building Block

The identification of (S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride as a "Research Chemical / Building Block" indicates its utility as an intermediate in organic synthesis pathways. The presence of multiple functional groups provides opportunities for selective chemical modifications to create more complex molecules, potentially including:

-

Advanced pharmaceutical candidates

-

Probe compounds for biological research

-

Chiral catalysts or ligands for asymmetric synthesis

-

Specialized reagents for cardiovascular research

Research Applications Based on Structural Analysis

The specific structural features of this compound suggest several potential research applications:

| Structural Feature | Potential Research Application |

|---|---|

| 3,4-Dichloro substitution | Investigation of electronic effects on biological activity; structure-activity relationship studies |

| (S) Stereochemistry | Exploration of stereoselective binding interactions; development of enantioselective reactions |

| β-Amino alcohol framework | Studies of hydrogen bonding networks; development of small molecule modulators |

| Hydrochloride salt form | Investigation of pH-dependent activities; solubility studies |

Structure-Activity Relationships

Significance of the Dichlorophenyl Group

The 3,4-dichloro substitution pattern on the phenyl ring represents a notable structural feature that differentiates this compound from related molecules. This substitution pattern may contribute to:

-

Specific electronic effects that influence binding to protein targets

-

Enhanced lipophilicity affecting membrane permeability

-

Metabolic stability through steric hindrance of oxidative metabolism

-

Distinctive hydrogen bonding and halogen bonding interactions with target molecules

Importance of Stereochemistry

The (S) configuration at the chiral carbon is likely crucial for any biological activity, as biological systems typically exhibit high stereoselectivity in their interactions with small molecules. In related β-amino alcohol compounds, stereochemistry often determines the:

Comparative Structure Analysis

The structural similarities and differences between (S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride and the related compounds from search results provide valuable insights into structure-function relationships:

-

The replacement of primary amine with diethylamino group (as in compound ) would significantly alter basicity, steric bulk, and hydrogen bonding capacity

-

The substitution of chlorine atoms with ethoxy groups (as in compound ) would transform electronic properties and lipophilicity

-

The presence of a single chlorine versus two chlorines (as in compound ) would modify the electronic distribution and potential metabolic pathways

Analytical Characterization Methods

Spectroscopic Identification Techniques

For researchers working with (S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride, several analytical methods would be applicable for identification and characterization:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

¹H NMR would show characteristic patterns for aromatic protons, methine proton adjacent to hydroxyl, and methylene protons adjacent to amine

-

¹³C NMR would display signals for the dichlorophenyl carbons, the carbon bearing hydroxyl, and the carbon bearing the amine

-

-

Infrared (IR) spectroscopy

-

Expected to show characteristic bands for N-H stretching (primary amine), O-H stretching (hydroxyl), C-H stretching, and C-Cl stretching

-

-

Mass Spectrometry (MS)

-

Would provide molecular weight confirmation and fragmentation pattern characteristic of the dichloro substitution

-

Chromatographic Analysis

Chromatographic techniques valuable for analysis of this compound include:

-

High-Performance Liquid Chromatography (HPLC)

-

Particularly useful for purity determination and enantiomeric excess measurement when using chiral stationary phases

-

-

Thin-Layer Chromatography (TLC)

-

For monitoring reactions and preliminary purity assessment

-

-

Gas Chromatography (GC)

-

Potentially useful after derivatization to enhance volatility

-

Confirmation of Stereochemical Configuration

Given the importance of the (S) configuration, methods for confirming the stereochemical integrity would include:

-

Chiral HPLC analysis

-

Polarimetry to measure optical rotation

-

X-ray crystallography for absolute configuration determination

-

Circular dichroism spectroscopy

Chemical Synthesis Considerations

Key Synthetic Challenges

The synthesis of this compound presents several challenges that researchers would need to address:

-

Establishing and maintaining the (S) stereochemistry at the chiral center

-

Selective functionalization in the presence of multiple reactive groups

-

Purification to pharmaceutical-grade standards

-

Confirmation of stereochemical purity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume